8-Chloro-7-((4-nitrobenzyl)oxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one is a synthetic organic compound that belongs to the class of chromenes, which are bicyclic compounds containing a benzene ring fused to a pyran ring. This compound is characterized by its unique structural features, including a chloro substituent and a nitrobenzyl ether group.
8-Chloro-7-((4-nitrobenzyl)oxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one can be classified under:
The synthesis of 8-Chloro-7-((4-nitrobenzyl)oxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one typically involves several key steps:
The molecular structure of 8-Chloro-7-((4-nitrobenzyl)oxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one can be represented by its chemical formula and structural formula. The InChI and SMILES notations provide a clear representation of its molecular architecture:
InChI=1S/C17H16ClN1O3/c1-11(2)6-7-20-16-9-15(8-14(16)18)11/h6,8-9H,3-5,7H2,1-2H3C1CC2=C(C1=O)C(=CC(=C2OCC=CC(=C(C=C3C=CC=CC=C3Cl)N=O)N=O)N=OThe compound possesses distinct spectroscopic properties that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For example:
8-Chloro-7-((4-nitrobenzyl)oxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one can participate in various chemical reactions due to its functional groups:
These reactions can be explored in detail using standard organic chemistry methodologies.
The mechanism of action for 8-Chloro-7-((4-nitrobenzyl)oxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one may involve:
Data from pharmacological studies would provide insights into its specific mechanisms.
The physical properties include:
Key chemical properties involve:
Relevant analytical data can be obtained through standard characterization techniques.
8-Chloro-7-((4-nitrobenzyl)oxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one has potential applications in:
This compound represents a valuable addition to the library of synthetic organic compounds available for research and development purposes.
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8